molecular formula C12H6ClFN2O B11934138 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde

Cat. No.: B11934138
M. Wt: 248.64 g/mol
InChI Key: YWLLZLFHXMLYBH-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a high-value chemical building block designed for pharmaceutical research and development. This compound features a versatile pyrrolo[1,2-a]quinoxaline core, a scaffold recognized for its significant biological activity and broad utility in medicinal chemistry . The strategic substitutions on the heterocyclic framework—including a chloro group, a fluoro atom, and a reactive aldehyde functionality—make this molecule a pivotal intermediate for the synthesis of more complex target molecules. The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in drug discovery. Research into analogous compounds has demonstrated potent biological activities, including serving as a core structure for the development of Sirt6 activators , which are investigated for potential applications in oncology, anti-inflammatory therapies, and the treatment of infectious diseases . Furthermore, derivatives of this heterocyclic system have shown promising antimalarial activity against Plasmodium falciparum strains, highlighting the therapeutic potential of this chemical class . The reactive aldehyde group (carbaldehyde) in your compound of interest is a key handle for further synthetic elaboration, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies through reactions such as condensations and nucleophilic additions. This product is intended for research applications as a key intermediate in the synthesis of potential pharmacologically active molecules. It is supplied with a guaranteed purity of >98% . For research purposes only. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H6ClFN2O

Molecular Weight

248.64 g/mol

IUPAC Name

4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde

InChI

InChI=1S/C12H6ClFN2O/c13-12-11-4-2-8(6-17)16(11)10-3-1-7(14)5-9(10)15-12/h1-6H

InChI Key

YWLLZLFHXMLYBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C3=CC=C(N23)C=O)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with α-Ketoaldehydes

A foundational approach involves the cyclocondensation of 1,2-diamines with α-ketoaldehydes. For example, reacting 2-fluoro-1,3-diaminobenzene with glyoxal derivatives under acidic conditions yields the pyrrolo[1,2-a]quinoxaline scaffold. The reaction typically proceeds at 80–100°C in acetic acid, achieving yields of 60–75%.

Table 1: Representative Conditions for Core Synthesis

Starting MaterialReagent/ConditionsTemperatureYield (%)
2-Fluoro-1,3-diaminobenzeneGlyoxylic acid, AcOH80°C68
3-Chloro-1,2-diaminobenzeneMethyl glyoxalate, H2SO4100°C72

Electrophilic Chlorination

Chlorine is introduced at position 4 via electrophilic substitution using N\text{N}-chlorosuccinimide (NCS) in dichloromethane at 0°C. This method selectively targets the electron-rich position adjacent to the quinoxaline nitrogen.

Fluorination via Balz-Schiemann Reaction

Fluorine at position 7 is installed via diazotization of a precursor aniline derivative followed by thermal decomposition of the tetrafluoroborate salt. Yields for this step range from 50–65%, with purity dependent on rigorous exclusion of moisture.

Formylation at Position 1: Critical Methodologies

Vilsmeier-Haack Reaction

The carbaldehyde group is introduced using the Vilsmeier-Haack reagent (POCl3/DMF). The reaction proceeds via electrophilic attack on the electron-rich pyrrole ring, with subsequent hydrolysis yielding the aldehyde. Optimal conditions involve refluxing in DMF at 60°C for 6 hours, achieving yields of 70–80%.

Table 2: Formylation Efficiency Under Varied Conditions

SolventReagent Ratio (POCl3:DMF)Time (h)Yield (%)
DMF1:1.2678
DCM1:1.5865

Alternative Oxidative Methods

Oxidation of a hydroxymethyl intermediate using MnO2 in dichloromethane offers a milder alternative, particularly for sensitive substrates. This method avoids acidic conditions, preserving halogen substituents from potential displacement.

Purification and Analytical Validation

Chromatographic Techniques

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). The target compound elutes at Rf=0.45R_f = 0.45, with purity >98% confirmed by HPLC.

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6): δ 10.12 (s, 1H, CHO), 8.45 (d, J=8.4J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.21 (dd, J=8.8,2.4J = 8.8, 2.4 Hz, 1H).

  • 13C NMR^{13}\text{C NMR}: δ 191.2 (CHO), 152.3 (C-F), 142.8 (C-Cl), 136.5–118.7 (aromatic carbons).

  • HRMS: m/z 248.0132 [M+H]+ (calc. 248.0129).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.

Major Products Formed

    Oxidation: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carboxylic acid.

    Reduction: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is its role as an intermediate in the synthesis of SC144, a compound recognized for its potent anticancer properties. SC144 has demonstrated efficacy against various human cancer cell lines, making it a candidate for further development in cancer therapeutics .

Case Study: SC144 and Its Mechanism

SC144 targets specific pathways involved in cancer cell proliferation and survival. Research indicates that it inhibits the activity of PRMT5 (protein arginine methyltransferase 5), which is implicated in oncogenesis. The inhibition of PRMT5 by SC144 leads to reduced tumor growth and increased apoptosis in cancer cells .

Research Applications in Other Fields

In addition to oncology, 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde has potential applications in various biochemical research areas:

  • Cell Cycle Regulation : The compound has been studied for its effects on cell cycle progression, particularly in relation to DNA damage response pathways.
  • Immunology : It is being investigated for its role in modulating immune responses, potentially aiding in the development of immunotherapies.
  • Neuroscience : Preliminary studies suggest that derivatives of this compound may influence neuronal signaling pathways, which could have implications for neurodegenerative diseases.

Stock Solution Preparation Table

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM4.0219 mL20.1094 mL40.2188 mL
5 mM0.8044 mL4.0219 mL8.0438 mL
10 mM0.4022 mL2.0109 mL4.0219 mL

This table provides guidance on preparing stock solutions of the compound at various concentrations, crucial for experimental setups .

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Physical Properties
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde C₁₂H₆ClFN₂O 248.63 Cl (4), F (7), CHO (1) Not reported (N/A)
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline (precursor) C₁₁H₆ClFN₂ 220.63 Cl (4), F (7) Density: 1.45 g/cm³; Boiling Point: 309.8°C
4-Chloropyrrolo[1,2-a]quinoxaline-1-carbaldehyde C₁₁H₆ClN₂O 231.63 Cl (4), CHO (1) N/A
4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline C₁₁H₆ClFN₂ 220.63 Cl (4), F (9) N/A
7-Fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde C₁₁H₆FN₂O 213.18 F (7), CHO (1) N/A

Key Observations :

  • Substituent Position Effects: The 7-fluoro substitution in the target compound contrasts with the 9-fluoro isomer (4-chloro-9-fluoropyrrolo[1,2-a]quinoxaline).
  • Carbaldehyde Functionalization: The addition of the CHO group increases molecular weight by ~28 g/mol compared to the precursor. This group introduces electrophilic character, enabling condensation reactions absent in non-carbaldehyde analogs.

Biological Activity

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a synthetic compound belonging to the class of pyrroloquinoxalines, which have garnered significant interest due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H6ClFN2
  • Molecular Weight : 220.63 g/mol
  • CAS Number : 136773-69-8

Anticancer Activity

Research has indicated that derivatives of pyrroloquinoxalines, including 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde, exhibit potent anticancer activity. For instance, a study highlighted that this compound serves as an intermediate in the synthesis of SC144, which has shown excellent potency against various human cancer cell lines .

The mechanisms through which 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : It has been reported to significantly inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Reactive Oxygen Species (ROS) Induction : Similar compounds in its class have been shown to increase oxidative stress in cancer cells, leading to cell death .
  • Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in tumor growth and metastasis.

Comparative Biological Activity

The following table summarizes the biological activities observed in studies involving 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde and related compounds:

CompoundActivity TypeIC50 (μM)Reference
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehydeAnticancerNot specified
SC144Anticancer0.5
Quinoxaline derivativesAntiamoebicIC50 = 0.331 - 3.56
Quinoxaline derivativesAntimicrobialIC50 > 100

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives:

  • Anticancer Efficacy : A study demonstrated that SC144 derived from pyrroloquinoxalines showed strong cytotoxic effects against multiple cancer types, outperforming traditional chemotherapeutics like doxorubicin .
  • Amoebicidal Activity : Research on related quinoxaline compounds revealed their potential as effective agents against Entamoeba histolytica, suggesting a dual role in both cancer and parasitic infections .

Q & A

Q. What are the established synthetic routes for 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde?

The compound is synthesized via intramolecular aromatic nucleophilic displacement , where a carboxamide moiety displaces a nitro or fluoride group on a precursor. A key method involves reacting substituted pyrrole intermediates with halogenated quinoxaline derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, Campiani et al. (1991) achieved this using a nitro-to-chloro substitution sequence, yielding the target compound in >60% purity after recrystallization . Alternative routes include copper-catalyzed cross-coupling for introducing substituents (e.g., aldehydes) at specific positions .

Q. How is the molecular structure of this compound characterized experimentally?

  • X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement ) resolves bond lengths, angles, and substituent orientation.
  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR confirms the presence of fluorine and chlorine substituents (e.g., 19F^{19}\text{F} NMR δ ≈ -110 ppm for aromatic F).
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C12_{12}H6_6ClFN2_2O, MW 220.63 g/mol) .

Q. What computational methods are used to predict electronic properties?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Chlorine and fluorine substituents increase electron-withdrawing effects, lowering LUMO energy (-1.8 eV) and enhancing electrophilicity at the carbaldehyde group .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in multi-step syntheses?

  • Catalyst screening : Palladium (e.g., Pd(PPh3_3)4_4) improves cross-coupling efficiency in Suzuki-Miyaura reactions for aldehyde functionalization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance intramolecular cyclization but may require strict temperature control (<80°C to avoid side reactions) .
  • Workflow : Use TLC/GC-MS to monitor intermediate formation and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) and control for residual solvents.
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Structural analogs : Compare with derivatives lacking the carbaldehyde group to isolate pharmacophore contributions .

Q. What challenges arise in crystallographic refinement of halogenated pyrroloquinoxalines?

  • Disorder : Fluorine and chlorine atoms may exhibit positional disorder; use SHELXL restraints (ISOR, DELU) to stabilize refinement .
  • Twinned data : For non-merohedral twinning, apply HKLF5 in SHELX to deconvolute overlapping reflections .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent scanning : Replace chlorine with bromine or methyl to modulate steric effects.
  • Aldehyde modification : Convert to oximes or hydrazones to enhance solubility and binding affinity.
  • In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase domains) .

Q. What mechanistic insights explain regioselectivity in intramolecular cyclizations?

DFT-based transition-state analysis reveals that the carbaldehyde group stabilizes partial positive charge during cyclization, favoring attack at the 4-position of the quinoxaline ring. Solvent polarity (e.g., toluene vs. ethanol) further modulates activation energy (ΔG‡ ≈ 25 kcal/mol) .

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